1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one
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Overview
Description
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is an organic compound with the molecular formula C7H13ClN2O3S It is a piperazine derivative that contains a chloromethylsulfonyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as methanol or tetrahydrofuran.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethanone moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-piperazin-1-ylphenyl)ethanone: A similar compound with a phenyl group instead of the chloromethylsulfonyl group.
1-(piperazin-1-yl)ethan-1-one: A simpler derivative without the chloromethylsulfonyl group.
Uniqueness
1-(4-((Chloromethyl)sulfonyl)piperazin-1-yl)ethan-1-one is unique due to the presence of the chloromethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research .
Properties
Molecular Formula |
C7H13ClN2O3S |
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Molecular Weight |
240.71 g/mol |
IUPAC Name |
1-[4-(chloromethylsulfonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H13ClN2O3S/c1-7(11)9-2-4-10(5-3-9)14(12,13)6-8/h2-6H2,1H3 |
InChI Key |
RPTNLCZJVYWNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)CCl |
Origin of Product |
United States |
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